(R)-2-Methyl-3-(2-naphthyl)-1-propanol
Description
(R)-2-Methyl-3-(2-naphthyl)-1-propanol is a chiral tertiary alcohol characterized by a 2-naphthyl substituent at the third carbon and a methyl group at the second carbon of the propanol backbone. The R-configuration at the chiral center confers stereoselective properties, making it relevant in asymmetric synthesis and pharmaceutical applications.
Properties
IUPAC Name |
(2R)-2-methyl-3-naphthalen-2-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O/c1-11(10-15)8-12-6-7-13-4-2-3-5-14(13)9-12/h2-7,9,11,15H,8,10H2,1H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMLTYQACUGUNQ-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC2=CC=CC=C2C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-3-(2-naphthyl)-1-propanol typically involves the asymmetric reduction of the corresponding ketone or aldehyde precursor. One common method is the enantioselective reduction of 2-Methyl-3-(2-naphthyl)-1-propanone using chiral catalysts or reagents. For instance, the use of chiral Brønsted acids or chiral phosphoric acids can facilitate the reduction process under mild conditions .
Industrial Production Methods
Industrial production of ®-2-Methyl-3-(2-naphthyl)-1-propanol may involve large-scale asymmetric hydrogenation processes. These processes often utilize chiral ligands and metal catalysts such as rhodium or iridium complexes to achieve high enantioselectivity and yield.
Chemical Reactions Analysis
Types of Reactions
®-2-Methyl-3-(2-naphthyl)-1-propanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide, potassium permanganate, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to convert the hydroxyl group into a halide, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: 2-Methyl-3-(2-naphthyl)-1-propanone or 2-Methyl-3-(2-naphthyl)-1-propanal.
Reduction: 2-Methyl-3-(2-naphthyl)propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-2-Methyl-3-(2-naphthyl)-1-propanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of ®-2-Methyl-3-(2-naphthyl)-1-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into the active sites of enzymes or receptors in a stereospecific manner, thereby influencing biochemical pathways and physiological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Differences
The compound’s primary distinguishing features include:
- 2-Naphthyl group : Positioned at the third carbon, contributing to steric bulk and aromatic interactions.
- Methyl group : At the second carbon, enhancing lipophilicity.
- Primary alcohol : At the terminal carbon, influencing reactivity in oxidation or esterification reactions.
Table 1 compares (R)-2-Methyl-3-(2-naphthyl)-1-propanol with structurally related compounds from the evidence:
Key Observations :
- Functional Groups : Unlike amine- and thiophene-containing analogues (e.g., Compounds b and d), the target lacks heteroatoms, reducing polar interactions but increasing hydrophobicity .
- Steric Effects: The methyl group at C2 introduces steric hindrance, which could slow nucleophilic attacks at the alcohol group compared to simpler alcohols like 1-propanol .
Physicochemical Properties (Inferred)
- Lipophilicity: Higher than 1-propanol due to the aromatic naphthyl group and methyl substitution.
- Solubility : Likely poor in aqueous media compared to amine-containing analogues (e.g., Compound d), which benefit from hydrogen-bonding capabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
